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molecular formula C6H12O3S B175449 Isopropyl cyclopropanesulfonate CAS No. 146475-51-6

Isopropyl cyclopropanesulfonate

Cat. No. B175449
M. Wt: 164.22 g/mol
InChI Key: XKRMLHDJNYNCHZ-UHFFFAOYSA-N
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Patent
US08470878B2

Procedure details

IPA (11 L) was added to pyridine (1850 g; 1890 mL) at 20° C. with stirring for 1 hour. The solution was cooled to between −10° C. and 2° C. and cyclopropane sulfonic chloride (1100 g) was added dropwise followed by stirring at this temperature for 70 hours. NMR analysis showed 85% of sulfonic chloride was consumed in the reaction. The reaction was cooled to 0° C. and NaOH (312 g) in water (600 mL) was added dropwise. The resultant product was concentrated to dryness and 45° C. and diluted with EtOAc (2750 mL), MTBE (1375 mL). The solution was stirred for 10 minutes and filtered. Heptane (1375 mL) was added, filtered and the filtrate was concentrated to dryness giving 1080 g of product as a red liquid (84% yield). 1H NMR (CDCl3, 400 MHz): δ 4.86 (m, 1H), 2.83 (m, 1H), 1.33 (d, 6H), 0.98-1.10 (m, 4H).
Name
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
1890 mL
Type
solvent
Reaction Step One
Quantity
1100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].[CH:5]1([S:8](Cl)(=[O:10])=[O:9])[CH2:7][CH2:6]1.[Cl-]>N1C=CC=CC=1>[CH:5]1([S:8]([O:4][CH:2]([CH3:3])[CH3:1])(=[O:10])=[O:9])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
11 L
Type
reactant
Smiles
CC(C)O
Name
Quantity
1890 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1100 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to between −10° C. and 2° C.
STIRRING
Type
STIRRING
Details
by stirring at this temperature for 70 hours
Duration
70 h
CUSTOM
Type
CUSTOM
Details
was consumed in the reaction
ADDITION
Type
ADDITION
Details
NaOH (312 g) in water (600 mL) was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The resultant product was concentrated to dryness and 45° C.
ADDITION
Type
ADDITION
Details
diluted with EtOAc (2750 mL), MTBE (1375 mL)
STIRRING
Type
STIRRING
Details
The solution was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Heptane (1375 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1080 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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